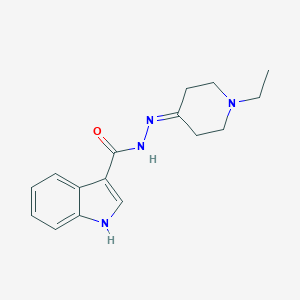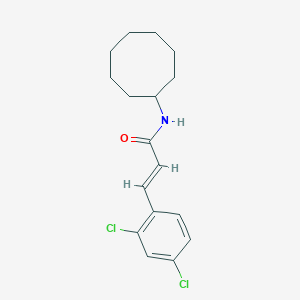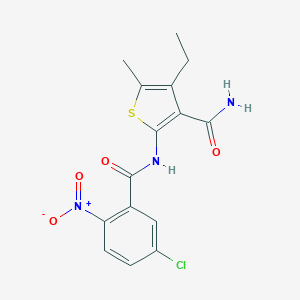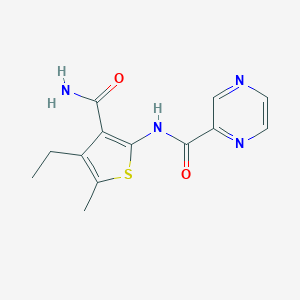
3-(4-tert-butylphenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-tert-butylphenyl)-N-(4,5-dihydrothiazol-2-yl)-2-propenamide is an olefinic compound. It derives from a cinnamic acid.
Wissenschaftliche Forschungsanwendungen
Catalytic Asymmetric Cycloaddition
Acrylamides like 3-(4-tert-butylphenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)acrylamide have been utilized in asymmetric [3+2] cycloaddition reactions. These reactions, catalyzed by dipeptide-derived phosphines, result in regiospecific annulation products with moderate enantioselectivities. This application is significant in synthesizing cyclopentene derivatives with potential pharmaceutical applications (Han, Wang, Zhong, & Lu, 2011).
Chiral Stationary Phases in Chromatography
Enantiopure acrylamide derivatives have been synthesized and used to prepare chiral stationary phases (CSPs) for high-performance liquid chromatography. These CSPs are capable of separating various racemic compounds, indicating their potential in analytical and preparative chromatography for pharmaceuticals (Tian et al., 2010).
Polymer Synthesis and Characterization
Acrylamide derivatives are used in the synthesis of optically active polyacrylamides. The stereoregularity of these polymers influences their chiroptical properties and chiral recognition, essential for applications in material science and enantioselective processes (Lu et al., 2010).
RAFT Polymerization
The reversible addition-fragmentation chain transfer (RAFT) polymerization of acrylamide derivatives like N-acryloylmorpholine demonstrates controlled synthesis of polymers with specific molecular weights and low polydispersity indices. This method is crucial in designing polymers with precise properties for various industrial applications (Favier et al., 2002).
Synthesis of Organic Sensitizers for Solar Cells
Organic sensitizers, which include acrylamide derivatives, have been engineered for solar cell applications. These compounds exhibit high incident photon to current conversion efficiency when anchored onto TiO2 film, highlighting their potential in developing efficient and cost-effective solar energy solutions (Kim et al., 2006).
Development of Therapeutic Agents
Acrylamide derivatives are synthesized and evaluated for their cytotoxic activity against various cancer cell lines. These compounds show promise as potential anticancer agents due to their ability to inhibit tubulin polymerization and induce cell cycle arrest in cancer cells (Kamal et al., 2014).
Eigenschaften
Produktname |
3-(4-tert-butylphenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)acrylamide |
|---|---|
Molekularformel |
C16H20N2OS |
Molekulargewicht |
288.4g/mol |
IUPAC-Name |
(E)-3-(4-tert-butylphenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)prop-2-enamide |
InChI |
InChI=1S/C16H20N2OS/c1-16(2,3)13-7-4-12(5-8-13)6-9-14(19)18-15-17-10-11-20-15/h4-9H,10-11H2,1-3H3,(H,17,18,19)/b9-6+ |
InChI-Schlüssel |
MKBNQMCQEMJHFS-RMKNXTFCSA-N |
Isomerische SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=NCCS2 |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NC2=NCCS2 |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NC2=NCCS2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-ethoxy-N-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B443340.png)



![ethyl 2-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B443344.png)

![2-{[4-allyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B443347.png)
![N'-[1-(4-aminophenyl)ethylidene]-3-chloro-6-methyl-1-benzothiophene-2-carbohydrazide](/img/structure/B443349.png)


![4-bromo-N'-{[1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B443356.png)
![Ethyl 2-({4-chloro-2-nitrobenzoyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B443361.png)
![2-({4-allyl-5-[(4-chloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(2-pyridinylmethylene)acetohydrazide](/img/structure/B443362.png)
